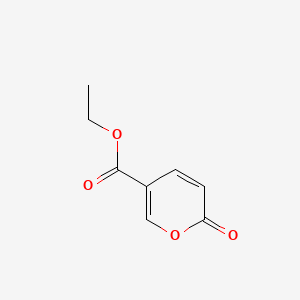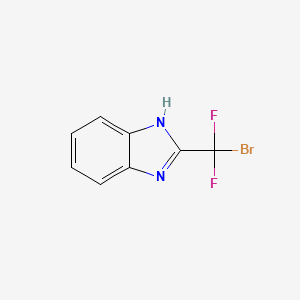![molecular formula C10H13FN2 B15053718 4-[(Azetidin-1-yl)methyl]-3-fluoroaniline](/img/structure/B15053718.png)
4-[(Azetidin-1-yl)methyl]-3-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Azetidin-1-yl)methyl]-3-fluoroaniline is an organic compound with the molecular formula C10H13FN2 It features a fluorine atom attached to an aniline ring, which is further substituted with an azetidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Azetidin-1-yl)methyl]-3-fluoroaniline typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination reactions, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reactions: The final step involves coupling the azetidine moiety with the fluorinated aniline derivative, typically using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, catalysts, and reaction temperatures to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the azetidine ring or the fluorinated aniline, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
4-[(Azetidin-1-yl)methyl]-3-fluoroaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies exploring its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[(Azetidin-1-yl)methyl]-3-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring and fluorine atom can enhance binding affinity and selectivity, influencing the compound’s pharmacokinetic and pharmacodynamic properties .
Comparaison Avec Des Composés Similaires
4-[(Azetidin-1-yl)methyl]-3-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
4-[(Azetidin-1-yl)methyl]-3-bromoaniline: Similar structure but with a bromine atom instead of fluorine.
4-[(Azetidin-1-yl)methyl]-3-iodoaniline: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: 4-[(Azetidin-1-yl)methyl]-3-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance metabolic stability, lipophilicity, and binding interactions, making this compound particularly valuable in drug design and development.
Propriétés
Formule moléculaire |
C10H13FN2 |
|---|---|
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
4-(azetidin-1-ylmethyl)-3-fluoroaniline |
InChI |
InChI=1S/C10H13FN2/c11-10-6-9(12)3-2-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7,12H2 |
Clé InChI |
ICNUGQISAVSQQQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CC2=C(C=C(C=C2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




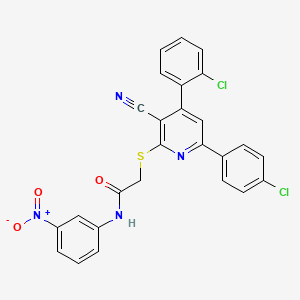

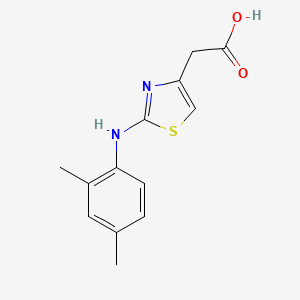
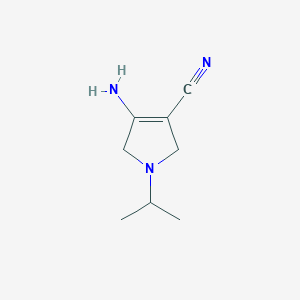
![2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B15053684.png)

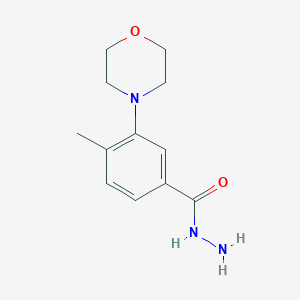
![tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15053700.png)
![3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B15053703.png)
